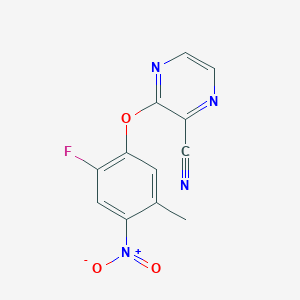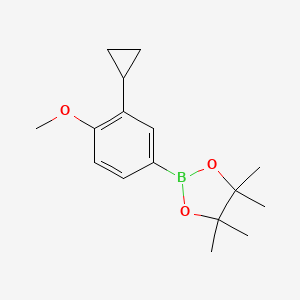
2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropyl-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.
化学反应分析
Types of Reactions
2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyclopropyl group to other alkyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alkyl derivatives
Substitution: Various substituted aromatic compounds
科学研究应用
2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process is crucial in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
相似化合物的比较
Similar Compounds
- Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
- (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
- (1S)-Cyclopropyl(4-methoxyphenyl)methylamine
Uniqueness
2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the dioxaborolane ring enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
This compound’s versatility and unique properties make it a significant player in various fields of scientific research and industrial applications.
属性
CAS 编号 |
2223046-87-3 |
|---|---|
分子式 |
C16H23BO3 |
分子量 |
274.2 g/mol |
IUPAC 名称 |
2-(3-cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)12-8-9-14(18-5)13(10-12)11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI 键 |
XLWYETBQCPUKKY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



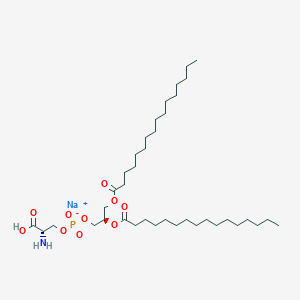
![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)
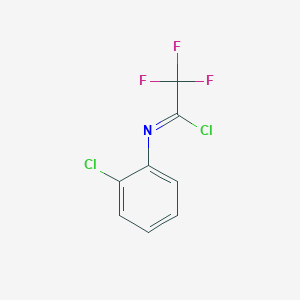
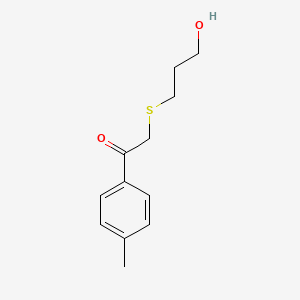
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)
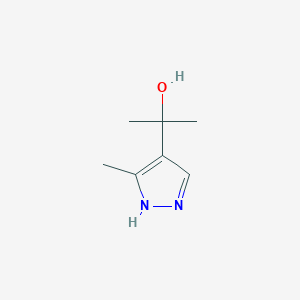
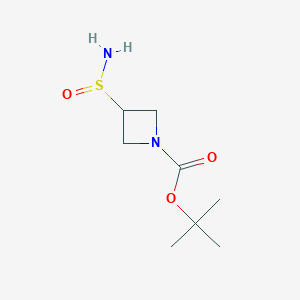
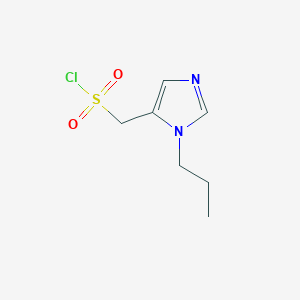
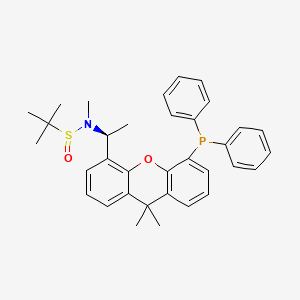
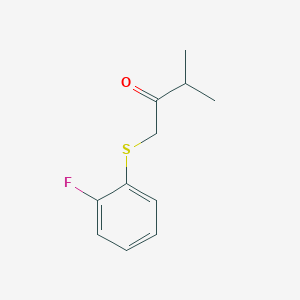
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine](/img/structure/B13641755.png)
